
Sildenafil mesylate
Übersicht
Beschreibung
Sildenafil mesylate is the mesylate salt form of sildenafil, a selective and reversible inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). PDE5 is the predominant enzyme in the corpus cavernosum of the penis, where it degrades cGMP, a critical mediator of smooth muscle relaxation and blood flow. By inhibiting PDE5, this compound enhances cGMP accumulation, facilitating erectile function in patients with erectile dysfunction (ED) . It is also used off-label for pulmonary arterial hypertension (PAH) due to its vasodilatory effects .
Key Physicochemical Properties (from ):
Property | Value |
---|---|
Molecular Formula | C₂₃H₃₄N₆O₇S₂ |
Molecular Weight | 570.68 g/mol |
Solubility | ≥57.1 mg/mL in DMSO; ≥25.95 mg/mL in H₂O |
CAS Number | 1308285-21-3 |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil Mesylate involves multiple steps, starting from the reaction of 2-ethoxybenzoyl chloride with 4-methylpiperazine to form an intermediate. This intermediate is then reacted with 1-methyl-4-nitro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-7-one under specific conditions to yield Sildenafil .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sildenafil Mesylate undergoes various chemical reactions, including:
Oxidation: Sildenafil can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of Sildenafil, such as N-oxide and amino derivatives .
Wissenschaftliche Forschungsanwendungen
Key Mechanism of Action
- PDE5 Inhibition : Sildenafil mesylate inhibits PDE5, preventing the degradation of cGMP, which promotes vasodilation.
- Vascular Effects : Enhances blood flow in various tissues, which has implications for conditions involving vascular dysfunction.
Erectile Dysfunction
This compound is primarily known for its use in treating ED. Clinical trials have shown significant improvement in erectile function compared to placebo:
- Efficacy : Studies report a response rate of approximately 70% in various populations, including those with diabetes and cardiovascular diseases .
- Dosage : Commonly administered on an as-needed basis, with higher doses yielding slightly better outcomes .
Pulmonary Arterial Hypertension
This compound is also approved for treating PAH:
- Clinical Trials : The SUPER-1 study demonstrated its efficacy in improving exercise capacity and hemodynamics in PAH patients .
- Mechanism : By enhancing cGMP levels, it reduces pulmonary vascular resistance.
Ischemic Digital Ulcers
Recent studies have indicated that sildenafil may aid in the healing of ischemic digital ulcers:
- Case Study Findings : Administration improved healing rates and reduced ulcer recurrence in patients with systemic sclerosis .
- Dosage and Administration : Typically administered at 10 mg orally, showing positive outcomes in clinical settings.
Neurodegenerative Diseases
Emerging research suggests potential benefits in treating neurodegenerative conditions:
- Mechanism : Sildenafil may promote mitochondrial biogenesis and reduce neuroinflammation through cGMP pathways .
- Applications : Investigated for conditions like Alzheimer's disease and multiple sclerosis.
Cancer Treatment
This compound has been explored for its role in cancer management:
- EPR Augmentation : Enhances the effectiveness of chemotherapy by improving tumor perfusion and oxygenation .
- Case Studies : Reports indicate improved outcomes when combined with traditional cancer therapies.
Raynaud's Phenomenon
Sildenafil has shown promise in treating Raynaud's phenomenon:
- Clinical Observations : Patients experienced reduced frequency and severity of attacks when treated with sildenafil .
Summary of Clinical Applications and Findings
Application | Key Findings | Dosage/Administration |
---|---|---|
Erectile Dysfunction | 70% response rate; significant improvement | As-needed basis |
Pulmonary Arterial Hypertension | Improved exercise capacity; reduced resistance | Standardized dosing |
Ischemic Digital Ulcers | Enhanced healing rates; reduced recurrence | 10 mg orally |
Neurodegenerative Diseases | Potential neuroprotective effects | Under investigation |
Cancer Treatment | Improved tumor perfusion; enhanced chemotherapy | Combination therapy |
Raynaud's Phenomenon | Reduced attack frequency | Regular administration |
Case Studies
- Erectile Dysfunction :
- Ischemic Digital Ulcers :
- Cancer Management :
Wirkmechanismus
Sildenafil Mesylate exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cGMP. By blocking PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues such as the corpus cavernosum and pulmonary vasculature . This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .
Vergleich Mit ähnlichen Verbindungen
PDE5 Inhibitors: Structural and Pharmacokinetic Differences
Sildenafil mesylate is often compared to other PDE5 inhibitors, such as vardenafil and tadalafil , which share the same therapeutic indications but differ in chemical structure and pharmacokinetics.
Chemical Structure
- Sildenafil and Vardenafil: Both feature a pyrazolopyrimidinone core but differ in side chains. Vardenafil has a methylpiperazine substituent, enhancing PDE5 binding affinity .
- Tadalafil : Contains a β-carboline structure, conferring a longer half-life (~17.5 hours) compared to sildenafil (~4 hours) and vardenafil (~4.6 hours) .
Selectivity and Efficacy
- PDE5 Selectivity : Sildenafil and vardenafil exhibit higher selectivity for PDE5 over PDE6 (retinal isoform), reducing visual side effects compared to earlier inhibitors. Tadalafil shows greater selectivity for PDE11, linked to muscle pain .
Onset and Duration :
Compound Onset (Minutes) Duration (Hours) This compound 30–60 4–6 Vardenafil 25–60 4–6 Tadalafil 30–45 Up to 36
Clinical studies indicate comparable efficacy among these agents, with 60–80% of ED patients reporting improved erections .
Comparison with Other Mesylate-Containing Compounds
Phentolamine Mesylate (Vasomax®)
- It induces smooth muscle relaxation via adrenergic blockade .
- Efficacy : In a 36-week open-label study, sildenafil citrate (parent compound of this compound) demonstrated superior efficacy (74% improvement in erectile function) compared to phentolamine mesylate (50%) .
- Safety : Phentolamine mesylate is associated with hypotension and nasal congestion, whereas this compound’s primary side effects include headache, flushing, and dyspepsia .
Imatinib Mesylate
- Use: A tyrosine kinase inhibitor for chronic myeloid leukemia and gastrointestinal stromal tumors.
Emerging Structural Analogs
Molecular modeling studies () have identified novel pyridine-based analogs of sildenafil with similar electrostatic potentials and PDE5 inhibitory activity. These compounds, though experimental, aim to optimize pharmacokinetics and reduce side effects.
Drug Interactions
Biologische Aktivität
Sildenafil mesylate is a derivative of sildenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound is widely used in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). The biological activity of this compound is characterized by its selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This article provides a detailed examination of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and case studies.
This compound works by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. By blocking this enzyme, sildenafil increases cGMP levels in the corpus cavernosum during sexual stimulation, enhancing nitric oxide (NO)-mediated vasodilation. The following key points summarize this mechanism:
- Selectivity : Sildenafil exhibits a high selectivity for PDE5 over other phosphodiesterases, with a selectivity ratio greater than 4,000 times compared to PDE3 .
- Pharmacodynamics : The compound enhances NO signaling pathways, leading to smooth muscle relaxation and increased blood flow to the penis .
- Efficacy : Clinical studies have shown that this compound significantly improves erectile function compared to placebo, with response rates exceeding 70% in various populations .
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics:
- Absorption : After oral administration, sildenafil is rapidly absorbed, with peak plasma concentrations occurring approximately 30 to 120 minutes post-dose.
- Distribution : The mean steady-state volume of distribution is about 105 L, indicating extensive tissue distribution .
- Metabolism : Sildenafil is primarily metabolized by CYP3A4 and CYP2C9 enzymes in the liver. Its main metabolite retains about 50% of sildenafil's potency against PDE5 .
- Excretion : The elimination half-life is approximately 4 hours, with around 96% protein binding observed in plasma .
Clinical Efficacy
This compound has been extensively studied for its effectiveness in treating ED and PAH. The following table summarizes key findings from clinical trials:
Study Type | Population | Efficacy Rate | Adverse Events |
---|---|---|---|
Randomized Controlled Trials | Men with ED | ~70% response rate | Headache (10%), flushing (5%) |
Long-term Studies | Patients with PAH | Improved exercise capacity | Mild hypotension (3%) |
Case Studies | Post-prostatectomy patients | 76% reported success | Visual disturbances (1%) |
Safety Profile
The safety profile of this compound has been well-documented through various clinical trials:
- Common Adverse Events : The most frequently reported side effects include headache, flushing, dyspepsia, and visual disturbances .
- Cardiovascular Safety : Studies indicate that sildenafil does not significantly increase the risk of myocardial infarction or affect cardiac output in patients with stable angina .
- Contraindications : Caution is advised when using sildenafil in patients with a history of cardiovascular events or those taking nitrates due to potential hypotensive effects .
Case Studies
Several case reports have highlighted both the efficacy and potential risks associated with this compound:
- Erectile Dysfunction Post-Prostatectomy : A study reported that 76% of men who underwent nerve-sparing radical prostatectomy responded positively to sildenafil therapy .
- Stroke Risk : A case study documented a middle cerebral artery infarction in a patient without prior cardiovascular issues after taking two tablets of sildenafil, emphasizing the need for careful patient selection .
- Long-term Use : In long-term studies involving men with ED, only a small percentage experienced adverse events leading to discontinuation; most side effects were mild and manageable .
Q & A
Basic Research Questions
Q. What validated in vitro and in vivo models are used to assess PDE5 inhibition by Sildenafil mesylate, and how do they inform dose-response relationships?
- Methodological Answer: Cell-based assays (e.g., PDE5 enzymatic activity in human platelets) and animal models (e.g., rodent pulmonary hypertension) are standard. Dose-response curves are generated using IC50 values from enzyme inhibition assays, while in vivo efficacy is assessed via hemodynamic measurements (e.g., right ventricular pressure). Data from these models guide clinical dose extrapolation using allometric scaling .
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity. Validate assays for linearity, precision, and recovery using spiked matrices. Include internal standards (e.g., deuterated Sildenafil) to correct for matrix effects .
Q. Which biomarkers are indicative of PDE5 inhibition efficacy in cardiovascular research?
- Methodological Answer: Measure cyclic guanosine monophosphate (cGMP) levels in plasma or tissues using ELISA. Complement with functional assays like vascular ring relaxation studies to correlate biochemical and physiological effects .
Q. What protocols evaluate hemodynamic effects in animal models of pulmonary hypertension?
- Methodological Answer: Use right heart catheterization to measure pulmonary arterial pressure and echocardiography to assess cardiac output. Administer this compound via oral gavage at doses calibrated to human equivalents (e.g., 10–50 mg/kg in rodents) .
Q. How do researchers control for batch variability in this compound formulations?
- Methodological Answer: Perform high-performance liquid chromatography (HPLC) to verify purity (>99%) and consistency. Require Certificates of Analysis (COA) from suppliers and validate each batch in pilot experiments .
Advanced Research Questions
Q. How should contradictory findings between preclinical and clinical studies on this compound’s efficacy in pulmonary hypertension be reconciled?
- Methodological Answer: Conduct translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for interspecies differences in drug metabolism. Validate preclinical endpoints (e.g., cGMP levels) against clinical outcomes (e.g., 6-minute walk test) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in small-sample preclinical studies?
- Methodological Answer: Use nonparametric tests (e.g., Kruskal-Wallis) for skewed data. Apply bootstrapping to estimate confidence intervals for dose-response parameters. Report effect sizes with Hedge’s g to address sample limitations .
Q. How can transcriptomic and proteomic data be integrated to study this compound’s antifibrotic effects?
- Methodological Answer: Combine RNA sequencing with phosphoproteomics to map cGMP-dependent pathways. Use pathway enrichment tools (e.g., DAVID, STRING) to identify cross-talk between PDE5 inhibition and fibrosis-related targets (e.g., TGF-β) .
Q. What methodologies detect this compound metabolites in chronic toxicity studies?
- Methodological Answer: Employ untargeted metabolomics (UHPLC-QTOF-MS) to identify metabolites. Validate bioactive metabolites using in vitro PDE5 inhibition assays and compare potency to the parent compound .
Q. How can Bayesian models enhance dose optimization in early-phase trials for rare diseases?
- Methodological Answer: Design adaptive trials using Bayesian continual reassessment methods (CRM). Incorporate prior data from preclinical PK/PD models to refine dose escalations and minimize patient exposure to subtherapeutic doses .
Q. What experimental strategies mitigate off-target effects in heterogeneous cell populations?
- Methodological Answer: Use siRNA knockdown of off-target phosphodiesterases (e.g., PDE6) to isolate PDE5-specific effects. Validate selectivity via competitive binding assays with radiolabeled Sildenafil .
Q. How are combinatorial therapies with tyrosine kinase inhibitors optimized for synergistic effects?
- Methodological Answer: Perform checkerboard assays to calculate combination indices (CI). Use Chou-Talalay synergy analysis to identify dose ratios with CI < 1. Validate in vivo using orthotopic tumor models .
Q. Experimental Design & Reproducibility
Q. What are key considerations for crossover studies assessing acute vs. sustained effects?
- Methodological Answer: Implement washout periods (≥5 half-lives) to avoid carryover effects. Use double-blinding and randomize treatment sequences. Include placebo arms to control for spontaneous recovery .
Q. How can researchers ensure reproducibility in PDE5 inhibition assays?
- Methodological Answer: Standardize assay conditions (e.g., pH, temperature) and use reference controls (e.g., Zaprinast). Report detailed methods per ARRIVE guidelines, including raw data in supplementary materials .
Q. What integrative approaches address this compound’s variable tissue penetration in solid tumors?
Eigenschaften
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWNUXJEVSROFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.